Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is an organic compound that features a bipyridine moiety linked to a benzoate ester through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Carbamoylation: The bipyridine intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amino derivatives of the carbamoyl group.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to the bipyridine moiety.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Fluorescent Probes: The bipyridine moiety can interact with metal ions, leading to changes in fluorescence properties.
Drug Candidate: May interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(([2,2’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Methyl 4-(([2,4’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the bipyridine moiety, which can influence its coordination behavior and fluorescence properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHFGJODDVCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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